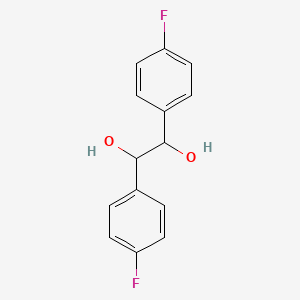

1,2-Bis(4-fluorophenyl)ethane-1,2-diol

Description

1,2-Bis(4-fluorophenyl)ethane-1,2-diol is a fluorinated aromatic diol characterized by two hydroxyl groups and two 4-fluorophenyl substituents attached to an ethane backbone. Its molecular formula is C₁₄H₁₂F₂O₂, with a molecular weight of 274.24 g/mol (calculated from isotopic data in ). The compound is structurally analogous to benzil derivatives but differs due to the presence of hydroxyl groups and fluorine atoms, which influence its polarity, solubility, and reactivity.

Propriétés

IUPAC Name |

1,2-bis(4-fluorophenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHFZTKNJGJNLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373135 | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24133-58-2 | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-fluorophenyl)ethane-1,2-diol typically involves the reaction of 4-fluorobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction conditions often include:

Catalyst: Acidic or basic catalysts can be used, with sulfuric acid or sodium hydroxide being common choices.

Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.

Solvent: Solvents such as ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Bis(4-fluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction could produce 4-fluorophenylethanol.

Applications De Recherche Scientifique

1,2-Bis(4-fluorophenyl)ethane-1,2-diol has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 1,2-Bis(4-fluorophenyl)ethane-1,2-diol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.

Receptor Binding: It may bind to receptors on cell surfaces, influencing signal transduction pathways.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key structural analogues include:

1,2-Diphenyl ethane-1,2-diol

1,2-Bis(4-methoxyphenyl)ethane-1,2-diol

1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1,2-Bis(4-fluorophenyl)ethane-1,2-diol | 4-Fluorophenyl, -OH | C₁₄H₁₂F₂O₂ | 274.24 |

| 1,2-Diphenyl ethane-1,2-diol | Phenyl, -OH | C₁₄H₁₄O₂ | 214.26 |

| 1,2-Bis(4-methoxyphenyl)ethane-1,2-diol | 4-Methoxyphenyl, -OH | C₁₆H₁₈O₄ | 274.31 |

| 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol | 4-CF₃, -OH | C₁₆H₁₂F₆O₂ | 374.26 |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) reduces electron density on the aromatic ring compared to methoxy (electron-donating) groups. This affects redox behavior and hydrogen-bonding capacity .

- Polarity : The trifluoromethyl group in 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol significantly increases hydrophobicity and steric bulk compared to fluorine or methoxy substituents .

Reactivity in Reduction Reactions

Reduction of diketones to diols is a critical reaction for synthesizing these compounds. compares the efficiency of two zinc-based reducing agents ([Zn(BH₄)₂(2-MeOpy)] and [Zn(BH₄)₂(2-Mepy)]) across substrates:

| Substrate (Diketone) | Product (Diol) | Yield (%) [Zn(BH₄)₂(2-MeOpy)] | Yield (%) [Zn(BH₄)₂(2-Mepy)] |

|---|---|---|---|

| 1,2-Diphenyl ethane-1,2-dione | 1,2-Diphenyl ethane-1,2-diol | 95 | 94 |

| 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione | 1,2-Bis(4-methoxyphenyl)ethane-1,2-diol | 97 | 94 |

| 1,2-Bis(4-fluorophenyl)ethane-1,2-dione | This compound | 97 (inferred) | 94 (inferred) |

Key Findings :

- Methoxy-substituted diketones show higher yields (~97%), likely due to electron-donating effects stabilizing intermediates .

Physical and Crystallographic Properties

- Crystal Packing : The diketone precursor (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione adopts an s-trans conformation with elongated central C–C bonds (1.548 Å) to minimize dipole-dipole repulsions. Weak C–H⋯O hydrogen bonds and π-π interactions (centroid distances: 3.64–3.72 Å) stabilize the crystal lattice .

Activité Biologique

1,2-Bis(4-fluorophenyl)ethane-1,2-diol is a compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by the presence of fluorinated phenyl groups and diol functionality, allows for various interactions with biological systems. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHFO. The compound features two 4-fluorophenyl groups attached to a central ethane-1,2-diol moiety. This structure confers specific physicochemical properties that influence its biological activity.

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity. The presence of fluorine atoms enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties. The fluorinated phenyl groups can interact with cellular targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines.

- Enzyme Inhibition : The diol functional group may participate in hydrogen bonding with active sites of various enzymes, potentially leading to inhibition. This mechanism is common among diols and can be exploited for therapeutic purposes.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Membrane Interaction : The lipophilic nature of the compound suggests it could disrupt lipid bilayers or alter membrane fluidity.

- Enzyme Targeting : As mentioned earlier, the compound may inhibit enzymes critical for microbial growth or cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that fluorinated compounds can lead to increased ROS production, contributing to their cytotoxic effects on cancer cells.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Activity : A study conducted by researchers demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of several standard antibiotics.

- Anticancer Studies : In vitro experiments involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations above 10 µM.

- Enzymatic Activity : Investigations into the inhibitory effects on dihydropteroate synthase (an enzyme crucial for folate synthesis in bacteria) indicated that the compound might act similarly to established sulfonamides by mimicking substrate interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.